A Senior Application Scientist's Technical Guide to 5-Chloroquinoline-8-sulfonic acid
A Senior Application Scientist's Technical Guide to 5-Chloroquinoline-8-sulfonic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 5-Chloroquinoline-8-sulfonic acid, moving beyond basic data to offer practical insights into its synthesis, applications, and handling. As a key intermediate, understanding the nuances of this compound is critical for its effective utilization in complex synthetic pathways, particularly within the pharmaceutical and fine chemical industries.
Section 1: Core Chemical Identity and Physicochemical Profile
Before engaging with any chemical in a research or development setting, establishing its fundamental identity is paramount. 5-Chloroquinoline-8-sulfonic acid is a substituted quinoline derivative, a structural motif of significant interest in medicinal chemistry.
Nomenclature and Key Identifiers
-
Systematic Name : 5-Chloroquinoline-8-sulfonic acid
These identifiers are crucial for unambiguous documentation, procurement, and regulatory compliance. The CAS number, in particular, serves as a universal identifier across all databases and supplier catalogs.
Physicochemical Properties
The physical and chemical properties of an intermediate dictate its handling, reaction conditions, and purification strategies. The data below has been consolidated for ease of reference.
| Property | Value | Significance in a Laboratory Context |
| Appearance | Grey Powder[2] | The physical state informs appropriate handling procedures to avoid dust inhalation. |
| Molecular Weight | 243.67 g/mol [1][2] | Essential for stoichiometric calculations in reaction planning. |
| Topological Polar Surface Area | 75.6 Ų[2] | Provides an indication of the molecule's polarity, which influences its solubility in various solvents. |
| Hydrogen Bond Acceptor Count | 4[2] | Suggests potential for hydrogen bonding, affecting solubility and interactions with other molecules. |
| Storage Temperature | Refrigerator[2] | Indicates that the compound may have limited long-term stability at room temperature.[3] |
Section 2: Synthesis Pathway and Mechanistic Rationale
While 5-Chloroquinoline-8-sulfonic acid is available commercially, understanding its synthesis is vital for process optimization, cost-down projects, or in-house production. The most logical and prevalent method is the electrophilic aromatic substitution (sulfonation) of 5-chloroquinoline.
The Sulfonation Reaction: A Step-by-Step Protocol
This protocol is based on established methodologies for the sulfonation of quinoline derivatives.[4] The core principle is the introduction of a sulfonic acid (-SO₃H) group onto the quinoline ring using a potent sulfonating agent.
Causality Behind Experimental Choices:
-
Choice of Reagent : Fuming sulfuric acid (oleum) or chlorosulfonic acid are used because they are powerful electrophiles required to overcome the relative deactivation of the aromatic ring by the nitrogen atom.[4]
-
Temperature Control : The reaction is highly exothermic. Maintaining a low temperature (0-10°C) during the addition of the sulfonating agent is critical to prevent runaway reactions and minimize the formation of unwanted byproducts, such as di-sulfonated products or isomers.[4] Lower temperatures typically favor sulfonation at the 5-position in quinoline systems.[4]
-
Quenching on Ice : The reaction mixture is carefully poured onto crushed ice to quench the reaction. This serves two purposes: it safely neutralizes the highly corrosive sulfonating agent and precipitates the sulfonic acid product, which is generally less soluble in cold aqueous acidic solutions.
Experimental Protocol:
-
Preparation : In a dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the starting material, 5-chloroquinoline. Cool the flask in an ice-water bath to 0-5°C.
-
Reagent Addition : Slowly add the sulfonating agent (e.g., fuming sulfuric acid) dropwise to the stirred 5-chloroquinoline. Critically maintain the internal temperature below 10°C throughout the addition.
-
Reaction : After completing the addition, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours. Reaction progress should be monitored by an appropriate technique like TLC or HPLC.
-
Quenching & Precipitation : Once the reaction is complete, carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. The crude 5-Chloroquinoline-8-sulfonic acid product should precipitate.
-
Isolation : Collect the solid precipitate by vacuum filtration.
-
Purification : Wash the collected solid with cold deionized water to remove residual acid. Further purification can be achieved by recrystallization from a suitable solvent system.
-
Drying : Dry the purified product under vacuum to yield the final compound.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol described above.
Caption: Logical workflow for the synthesis of 5-Chloroquinoline-8-sulfonic acid.
Section 3: Applications in Drug Development and Chemical Synthesis
The utility of 5-Chloroquinoline-8-sulfonic acid lies not in its own biological activity, but in its role as a versatile chemical intermediate. Its structure provides a scaffold for further chemical modification.
Primary Role as a Synthetic Intermediate
The most direct and documented application of 5-Chloroquinoline-8-sulfonic acid is its use in the synthesis of 5-chloro-8-mercaptoquinoline and its corresponding salts.[2][5] The sulfonic acid group can be converted into other functional groups, such as a thiol (-SH) group, which opens up a different avenue of chemical reactivity and potential biological interactions.
Relevance to Bioactive Quinolines
While this specific sulfonic acid is an intermediate, the broader family of 5-chloro-quinoline derivatives has demonstrated significant biological potential. For instance, the closely related compound 5-Chloro-8-hydroxyquinoline (Cloxyquin) has known antimicrobial, antifungal, and antituberculosis properties.[6][7] Research into this class of compounds has also suggested potential for anticancer applications.[7]
This context is crucial for drug development professionals. 5-Chloroquinoline-8-sulfonic acid represents a key starting point for building libraries of novel quinoline-based compounds. By modifying the sulfonic acid group and other positions on the quinoline ring, researchers can explore structure-activity relationships (SAR) to develop new therapeutic agents.
Synthetic Relationship Diagram
This diagram illustrates the position of 5-Chloroquinoline-8-sulfonic acid as a pivotal intermediate leading to more complex or bioactive molecules.
Caption: Role of 5-Chloroquinoline-8-sulfonic acid as a key synthetic intermediate.
Section 4: Safety, Handling, and Storage Protocols
While specific hazard data for 5-Chloroquinoline-8-sulfonic acid is not extensively documented, a conservative approach to safety is mandated based on its chemical structure (an acid and a chlorinated aromatic) and data from analogous compounds like 5-chloro-8-hydroxyquinoline and 8-hydroxyquinoline-5-sulfonic acid.[8][9]
Hazard Identification and Personal Protective Equipment (PPE)
-
Potential Hazards : Assumed to be irritating to the eyes, respiratory system, and skin.[8][9] May cause serious eye damage upon direct contact. Handle as a potentially harmful chemical.
-
Required PPE :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[10]
-
Skin Protection : Wear suitable protective gloves (e.g., nitrile) and a lab coat.[8]
-
Respiratory Protection : Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. If dust is unavoidable, a NIOSH-approved particulate respirator may be necessary.
-
Handling and Storage
-
Handling : Wash hands thoroughly after handling.[8][9] Avoid contact with skin and eyes.[8] Keep away from food, drink, and animal feed.[10]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][8] The recommended storage temperature is refrigerated for long-term stability.[2][3]
First-Aid and Spill Management
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Skin Contact : Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][9]
-
Inhalation : Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical aid.[8]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[8]
-
Spills : Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[8] Ensure adequate ventilation and wear full PPE during cleanup.
References
-
SAFETY DATA SHEET . Agreen. [Link]
-
Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95% . Cole-Parmer. [Link]
-
5-Chloroquinoline-8-carboxylic acid | C10H6ClNO2 | CID 16776135 . PubChem. [Link]
-
In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis . Antimicrobial Agents and Chemotherapy. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides . Molecules. [Link]
- Method for preparing 5-chloro-8-hydroxyquinoline.
-
5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications . JIN DUN CHEMISTRY. [Link]
-
Preparation method of 5-chloro-8-hydroxyquinoline . Patsnap. [Link]
-
The Role of Quinoline-8-Sulfonic Acid in Modern Pharmaceutical Manufacturing . LookChem. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. guidechem.com [guidechem.com]
- 3. usbio.net [usbio.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Chloroquinoline-8-sulfonic Acid | CymitQuimica [cymitquimica.com]
- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. tradeportal.customs.gov.jo [tradeportal.customs.gov.jo]

